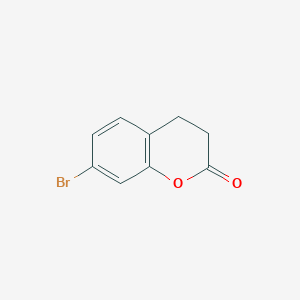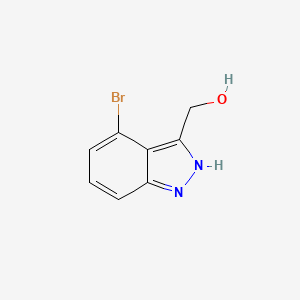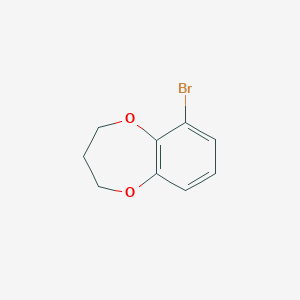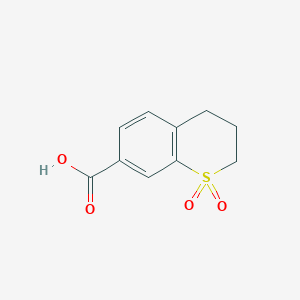
1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid is a chemical compound with a molecular formula of C10H10O4S. It is also known by its IUPAC name, thiochromane-4-carboxylic acid 1,1-dioxide . This compound is part of the benzothiopyran family, which is characterized by a sulfur atom incorporated into a benzene ring fused with a pyran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid typically involves the oxidation of thiochromane derivatives. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions to introduce the sulfone group (SO2) into the thiochromane structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst use.
化学反应分析
Types of Reactions
1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiochromane derivatives.
Substitution: Formation of halogenated or nitrated benzothiopyran derivatives.
科学研究应用
1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfone group (SO2) can act as an electron-withdrawing group, influencing the reactivity of the compound. This can lead to interactions with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological pathways .
相似化合物的比较
Similar Compounds
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1,1,4-trioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-carboxylic acid: Contains an additional oxygen atom in the structure.
6-ethoxy-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-2-carboxylic acid: Contains ethoxy and dimethyl groups.
Uniqueness
1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid is unique due to the position of its carboxylic acid group and the presence of the sulfone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)8-4-3-7-2-1-5-15(13,14)9(7)6-8/h3-4,6H,1-2,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWZPLPFGVYWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)S(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
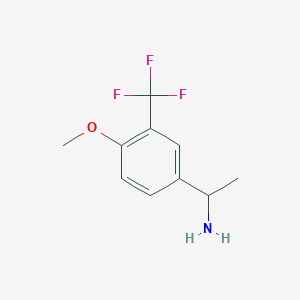
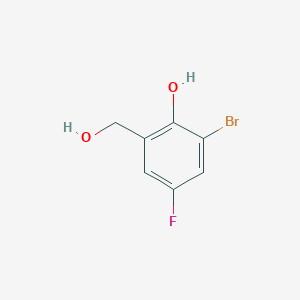
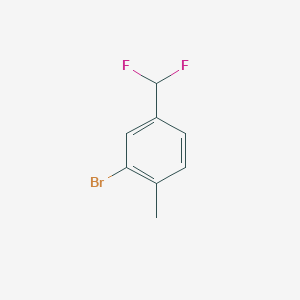
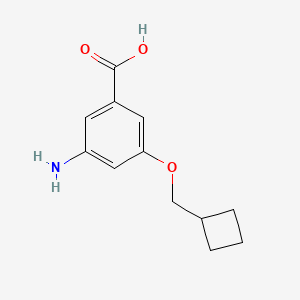
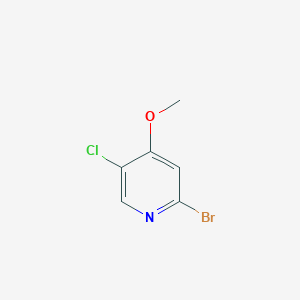
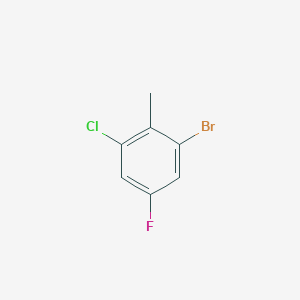
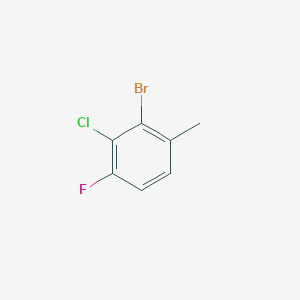
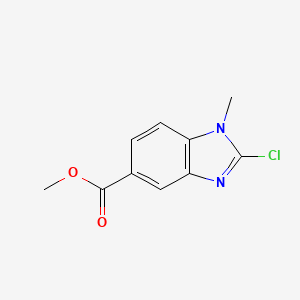
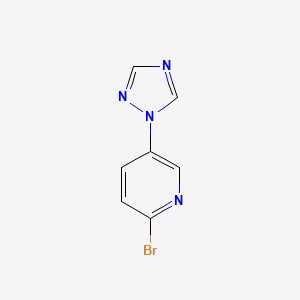
![5-Bromo-1-ethyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B7961354.png)
